Molecular Weight and Halogen Content Differentiator for 1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) vs. Simpler Polyhalobenzenes
The molecular weight and halogen composition of 1-Chloro-4,6-dibromo-2,3-difluorobenzene differentiate it from simpler analogs, providing a specific and quantifiable basis for selection in synthetic planning. Compared to 1-chloro-2,3-difluorobenzene, the target compound has a significantly higher molecular weight (306.33 g/mol vs. 164.54 g/mol) [REFS-1, REFS-2], indicating a denser substitution. Its formula, C6HBr2ClF2, features two bromine atoms, one chlorine, and two fluorine atoms [1]. This high halogen content (approximately 89% by weight) translates to a more electron-deficient aromatic ring, which can enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions [2].
| Evidence Dimension | Molecular Weight and Halogen Count |
|---|---|
| Target Compound Data | 306.33 g/mol; 2 Br, 1 Cl, 2 F atoms |
| Comparator Or Baseline | 1-Chloro-2,3-difluorobenzene: 164.54 g/mol; 1 Cl, 2 F atoms |
| Quantified Difference | 141.79 g/mol higher; 2 additional Br atoms |
| Conditions | Standard calculated molecular weight based on atomic composition |
Why This Matters
Higher molecular weight and distinct halogen profile ensure a unique set of physical and electronic properties, crucial for avoiding failed syntheses when a specific, highly substituted intermediate is required.
- [1] Chemsrc. (2024). 1-Chloro-4,6-dibromo-2,3-difluorobenzene. Retrieved from https://m.chemsrc.com. View Source
- [2] ScienceDirect. (2009). Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols. Retrieved from https://www.sciencedirect.com. View Source
